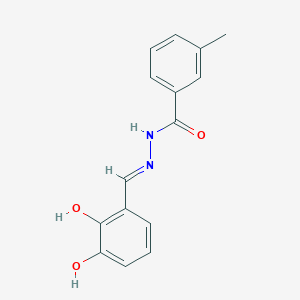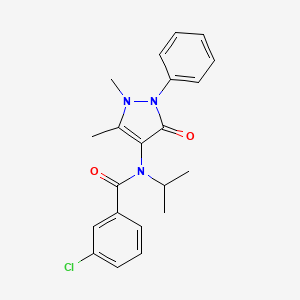![molecular formula C16H26N2OS B6141169 N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a member of the amphetamine family of compounds and is structurally similar to other psychoactive substances like MDMA and methamphetamine.
科学研究应用
DMBA has been used in a variety of scientific research applications, including studies on neurotransmitter release, receptor binding, and behavioral effects. DMBA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased locomotor activity and reward-seeking behavior. DMBA has also been used in studies on the effects of psychostimulants on the brain and behavior, as well as studies on the neurobiology of addiction.
作用机制
DMBA acts primarily as a monoamine releaser, stimulating the release of dopamine, norepinephrine, and serotonin in the brain. DMBA also inhibits the reuptake of these neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. These effects lead to increased locomotor activity, reward-seeking behavior, and other behavioral effects.
Biochemical and Physiological Effects:
DMBA has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. DMBA has also been shown to cause changes in gene expression in the brain, leading to alterations in the expression of genes related to neurotransmitter release and receptor binding.
实验室实验的优点和局限性
DMBA has several advantages for use in lab experiments, including its ability to selectively stimulate the release of dopamine, norepinephrine, and serotonin in the brain. DMBA also has a relatively short half-life, making it useful for studying the acute effects of psychostimulants on the brain and behavior. However, DMBA also has several limitations, including its potential for abuse and its potential to produce adverse effects on the cardiovascular system.
未来方向
There are several future directions for DMBA research, including studies on the long-term effects of DMBA exposure on the brain and behavior, studies on the effects of DMBA on different neurotransmitter systems, and studies on the potential therapeutic applications of DMBA for conditions like depression and ADHD. Additionally, future research could focus on developing new compounds that are structurally similar to DMBA but have fewer adverse effects on the cardiovascular system.
合成方法
DMBA can be synthesized through a multistep process involving the reaction of 4-(methylthio)benzaldehyde with 2-bromomethylmorpholine, followed by reduction with sodium borohydride and N-methylation with formaldehyde and formic acid. The final product is a white crystalline powder that is soluble in water and ethanol.
属性
IUPAC Name |
N,N-dimethyl-2-[4-[(4-methylsulfanylphenyl)methyl]morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-17(2)9-8-15-13-18(10-11-19-15)12-14-4-6-16(20-3)7-5-14/h4-7,15H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOAWLUEGHQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)
![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)